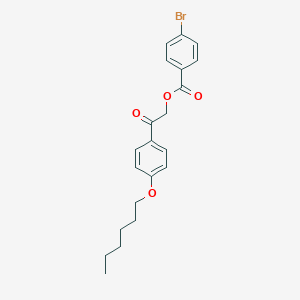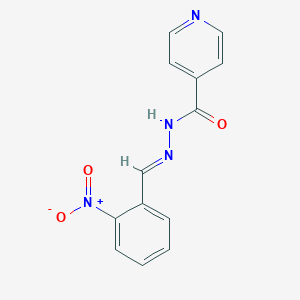
4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline, commonly known as dinoseb, is a highly toxic herbicide that has been widely used in agriculture for weed control. Despite its effectiveness in controlling weeds, dinoseb has been banned in many countries due to its harmful effects on human health and the environment.
Wirkmechanismus
The mechanism of action of dinoseb involves the inhibition of mitochondrial respiration and the uncoupling of oxidative phosphorylation. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. ROS can damage cellular structures, including proteins, lipids, and DNA, leading to cell death.
Biochemical and Physiological Effects
Dinoseb has been shown to have a wide range of biochemical and physiological effects on organisms. In plants, it inhibits photosynthesis, disrupts cell division, and induces oxidative stress. In animals, it has been shown to cause liver and kidney damage, disrupt hormonal balance, and induce oxidative stress. In humans, dinoseb exposure has been linked to reproductive and developmental toxicity, neurotoxicity, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Dinoseb is a useful compound for studying the toxicity of nitroaromatic compounds. Its toxicity is well documented, and it has been extensively studied in a laboratory setting. However, its use is limited due to its high toxicity and potential harm to researchers. Special precautions must be taken when handling dinoseb, including the use of protective equipment and proper disposal methods.
Zukünftige Richtungen
Future research on dinoseb should focus on developing safer alternatives for weed control and studying its long-term effects on the environment. The development of new technologies for detecting dinoseb in the environment and monitoring its levels in food and water sources is also needed. Further research on the mechanisms of dinoseb toxicity and its effects on human health is necessary to fully understand its potential risks.
Conclusion
In conclusion, dinoseb is a highly toxic herbicide that has been widely used in agriculture for weed control. Its synthesis method is relatively simple, and it has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves the inhibition of mitochondrial respiration and the uncoupling of oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS production. Dinoseb has a wide range of biochemical and physiological effects on organisms, and its use in lab experiments is limited due to its high toxicity. Future research on dinoseb should focus on developing safer alternatives for weed control, studying its long-term effects on the environment, and further understanding its potential risks to human health.
Synthesemethoden
Dinoseb is synthesized by the reaction of 2,6-dinitroaniline with 2,2-dinitropropane in the presence of a chlorinating agent. The reaction yields 4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Dinoseb has been extensively studied for its herbicidal properties and its effects on the environment. It has also been used as a model compound for studying the toxicity of nitroaromatic compounds. Dinoseb has been shown to be highly toxic to a wide range of organisms, including plants, animals, and humans. Its toxicity is due to its ability to disrupt cellular processes, including oxidative phosphorylation and energy metabolism.
Eigenschaften
Molekularformel |
C9H8ClN5O8 |
|---|---|
Molekulargewicht |
349.64 g/mol |
IUPAC-Name |
4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline |
InChI |
InChI=1S/C9H8ClN5O8/c1-9(14(20)21,15(22)23)4-11-8-6(12(16)17)2-5(10)3-7(8)13(18)19/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
HPCSAHLQELCDCV-UHFFFAOYSA-N |
SMILES |
CC(CNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(CNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)




![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)